

Photophysical Properties of Basic Red 18:1: An In-depth Technical Guide

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Compound of Interest

Compound Name: BASIC RED 18:1

Cat. No.: B1172434

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Introduction

Basic Red 18:1 is a cationic monoazo dye characterized by its vibrant red color, stemming from a conjugated system of double bonds within its chromophore that absorbs light in the visible spectrum. This comprehensive guide delves into the core photophysical properties of **Basic Red 18:1**, presenting available quantitative data, detailed experimental protocols for characterization, and visual workflows to facilitate understanding and application in research and development.

Core Photophysical Properties

The interaction of **Basic Red 18:1** with light is fundamental to its color and potential applications. Key photophysical parameters include its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. While specific, experimentally determined values for **Basic Red 18:1** are not extensively reported in the literature, this guide provides known data along with typical values for similar red dyes to offer a comparative reference.

Data Presentation

The following table summarizes the known and typical photophysical data for **Basic Red 18:1** and comparable red dyes.

Property	Symbol	Value for Basic Red 18:1	Typical Value (for a red dye)	Significance
Maximum Absorption Wavelength	λ_{abs}	~540–550 nm (in aqueous solutions)	~550 nm	Wavelength of light most strongly absorbed.
Maximum Emission Wavelength	λ_{em}	Not specified	~570 nm	Wavelength of peak fluorescence emission.
Molar Absorptivity	ϵ	Not specified	~90,000 M ⁻¹ cm ⁻¹	A measure of how strongly the dye absorbs light at a given wavelength.
Fluorescence Quantum Yield	Φ_f	Not specified	0.58	Efficiency of converting absorbed photons into emitted photons.
Fluorescence Lifetime	τ_f	Not specified	~2–4 ns	Average time the molecule spends in the excited state before returning to the ground state.

Note: The absence of specified values for several key parameters for **Basic Red 18:1** highlights a gap in the current scientific literature and presents an opportunity for further research.

Experimental Protocols

Accurate characterization of the photophysical properties of **Basic Red 18:1** requires precise experimental methodologies. The following sections detail the protocols for determining the key parameters outlined above.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λ_{abs}) and molar absorptivity (ϵ).

Methodology:

- **Solution Preparation:** Prepare a stock solution of **Basic Red 18:1** of a known concentration in a suitable solvent, typically deionized water for this cationic dye. A series of dilutions are then prepared from the stock solution.
- **Instrument Setup:** A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
- **Measurement:** The absorbance of each diluted solution is measured over a spectral range, typically from 400 to 700 nm for a red dye.
- **Data Analysis:** The wavelength at which the highest absorbance is recorded is the λ_{abs} . Molar absorptivity (ϵ) is calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

This method is employed to determine the maximum emission wavelength (λ_{em}) and the fluorescence quantum yield (Φ_f).

Methodology:

- **Solution Preparation:** Prepare a dilute solution of **Basic Red 18:1** with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

- Instrument Setup: A spectrofluorometer is used. The excitation wavelength is set to the λ_{abs} determined from UV-Vis spectroscopy.
- Emission Spectrum Measurement: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength (e.g., 550-800 nm). The wavelength with the highest fluorescence intensity is the λ_{em} .
- Quantum Yield Determination (Relative Method):
 - A standard dye with a known quantum yield (e.g., Rhodamine 6G) and similar absorption/emission properties is used.
 - The absorbance and fluorescence spectra of both the sample (**Basic Red 18:1**) and the standard are recorded under identical experimental conditions.
 - The quantum yield is calculated using the following equation: $\Phi_{f,sample} = \Phi_{f,std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$ where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for Fluorescence Spectroscopy.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τ_f) of a fluorophore.

Methodology:

- Sample Preparation: A dilute solution of **Basic Red 18:1** is prepared, similar to that for fluorescence spectroscopy.
- Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed detector.
- Measurement: The sample is excited with short pulses of light at its λ_{abs} . The instrument measures the time delay between the excitation pulse and the detection of emitted photons.

- **Data Analysis:** A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or multiple exponential functions for complex decays) to determine the fluorescence lifetime (τ_f).

Caption: Workflow for Time-Resolved Fluorescence Spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of **Basic Red 18:1**. While a complete dataset for this specific dye is not currently available, the provided typical values and detailed experimental protocols offer a robust framework for researchers to characterize it and similar compounds. The visualization of experimental workflows aims to enhance the practical application of these methods in a laboratory setting. Further investigation into the specific photophysical parameters of **Basic Red 18:1** would be a valuable contribution to the field of dye chemistry and its applications.

- To cite this document: BenchChem. [Photophysical Properties of Basic Red 18:1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172434#photophysical-properties-of-basic-red-18-1\]](https://www.benchchem.com/product/b1172434#photophysical-properties-of-basic-red-18-1)

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